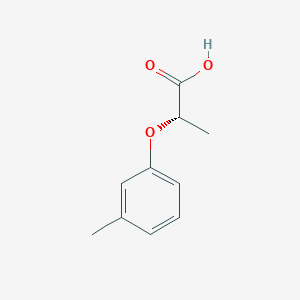
(2S)-2-(3-methylphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3-methylphenoxy)propanoic acid, also known as MPP, is a chemical compound that belongs to the family of phenoxyalkanoic herbicides. It is widely used in agriculture to control broadleaf weeds in crops such as soybeans, corn, and wheat. MPP has also been studied for its potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
(2S)-2-(3-methylphenoxy)propanoic acid works by inhibiting the activity of an enzyme called acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids. By inhibiting ACC, (2S)-2-(3-methylphenoxy)propanoic acid reduces the production of fatty acids, which leads to the death of the targeted plants or the inhibition of the progression of certain diseases.
Biochemical and Physiological Effects:
(2S)-2-(3-methylphenoxy)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the brain, which may help to prevent the development of neurodegenerative diseases. (2S)-2-(3-methylphenoxy)propanoic acid has also been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-(3-methylphenoxy)propanoic acid in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, (2S)-2-(3-methylphenoxy)propanoic acid is also toxic to humans and animals, which limits its use in certain types of experiments. Additionally, (2S)-2-(3-methylphenoxy)propanoic acid has been shown to have a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on (2S)-2-(3-methylphenoxy)propanoic acid. One area of interest is the development of new synthetic methods for producing (2S)-2-(3-methylphenoxy)propanoic acid that are more efficient and environmentally friendly. Another area of interest is the investigation of (2S)-2-(3-methylphenoxy)propanoic acid's potential as a treatment for other diseases, such as cancer and cardiovascular disease. Finally, further research is needed to fully understand the mechanisms of action of (2S)-2-(3-methylphenoxy)propanoic acid and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
(2S)-2-(3-methylphenoxy)propanoic acid can be synthesized through the reaction of 3-methylphenol with 2-bromo-propionic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of (2S)-2-(3-methylphenoxy)propanoic acid as a white crystalline solid.
Applications De Recherche Scientifique
(2S)-2-(3-methylphenoxy)propanoic acid has been extensively studied for its potential therapeutic applications. Research has shown that (2S)-2-(3-methylphenoxy)propanoic acid has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propriétés
Nom du produit |
(2S)-2-(3-methylphenoxy)propanoic acid |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
(2S)-2-(3-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1 |
Clé InChI |
NVECNFGARHPBLU-QMMMGPOBSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)O[C@@H](C)C(=O)O |
SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)O |
SMILES canonique |
CC1=CC(=CC=C1)OC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)

![2-[(3,5-Dichloro-2-methoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261405.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261406.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B261407.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)

![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)

![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)